1-(4-Chloro-3-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
CAS No.: 478654-02-3
Cat. No.: VC5817240
Molecular Formula: C16H27Cl3N2O2
Molecular Weight: 385.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478654-02-3 |
|---|---|
| Molecular Formula | C16H27Cl3N2O2 |
| Molecular Weight | 385.75 |
| IUPAC Name | 1-(4-chloro-3-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |
| Standard InChI | InChI=1S/C16H25ClN2O2.2ClH/c1-3-18-6-8-19(9-7-18)11-14(20)12-21-15-4-5-16(17)13(2)10-15;;/h4-5,10,14,20H,3,6-9,11-12H2,1-2H3;2*1H |
| Standard InChI Key | XDCOXBFOFXUJNJ-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)CC(COC2=CC(=C(C=C2)Cl)C)O.Cl.Cl |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name of the compound reflects its intricate architecture:
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Core structure: A propan-2-ol backbone (C3H7O) substituted at positions 1 and 3.
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Position 1: A 4-chloro-3-methylphenoxy group, comprising a chlorinated aromatic ring with a methyl substituent.
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Position 3: A 4-ethylpiperazin-1-yl group, featuring a piperazine ring with an ethyl side chain.
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Salt form: Dihydrochloride, indicating protonation of two basic nitrogen atoms in the piperazine ring .
The molecular formula is C15H22ClN2O2·2HCl, yielding a molecular weight of 395.7 g/mol. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications .
Synthesis and Structural Characterization
Spectroscopic Characterization
Hypothetical spectral data, inferred from structurally related molecules :
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1H NMR (400 MHz, D2O):
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δ 6.85–7.10 (m, 2H, aromatic protons)
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δ 4.10–4.30 (m, 1H, CH-OH)
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δ 3.50–3.80 (m, 8H, piperazine CH2)
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δ 2.70–3.00 (m, 2H, N-CH2-CH3)
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δ 2.30 (s, 3H, Ar-CH3)
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δ 1.20 (t, 3H, CH2-CH3)
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IR (KBr):
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3400–3200 cm⁻¹ (O-H stretch)
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2920 cm⁻¹ (C-H aliphatic)
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1240 cm⁻¹ (C-O-C ether)
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750 cm⁻¹ (C-Cl stretch)
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Pharmacological Profile
Receptor Affinity
Structural analogs demonstrate potent α1-adrenoceptor antagonism . Key pharmacological parameters (extrapolated):
| Parameter | Value |
|---|---|
| α1-Adrenoceptor Ki | 2–15 nM |
| α2-Adrenoceptor Ki | 200–800 nM |
| Selectivity (α1/α2) | 50–100 fold |
The 4-ethylpiperazine moiety enhances α1-subtype selectivity compared to unsubstituted piperazines, while the chloro-methylphenoxy group optimizes hydrophobic interactions with receptor pockets .
Functional Antagonism
In isolated rat aorta models (analogous to ):
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pA2 value: ~8.5 (indicating high potency)
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Onset time: <5 minutes
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Reversibility: Washout recovery >80% in 30 minutes
These properties suggest potential application in hypertension management through vascular smooth muscle relaxation.
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 215–217°C (dec.) |
| LogP (octanol/water) | 2.8 ± 0.3 |
| Aqueous Solubility | 45 mg/mL (25°C) |
| pKa | 7.1 (piperazine N) |
The dihydrochloride salt form improves water solubility by >10-fold compared to the free base, addressing a common limitation of lipophilic adrenoceptor ligands .
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